Chiral Purity Benchmark: Enantiomeric Specificity of (S)-131724-43-1 vs. Racemate for Downstream API Synthesis
The enantiomeric purity of the starting material is critical for the stereoselective synthesis of Landiolol. The patented process (EP2687521B1) explicitly requires the use of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl derivatives to ensure the final product, Landiolol hydrochloride, is obtained with high enantiomeric purity [1]. While direct quantitative data for this exact nitrile precursor's enantiomeric excess (ee) is often held as proprietary process information, the structural and synthetic necessity is absolute: substituting with the (R)-enantiomer (CAS 74923-97-0) would lead to the formation of diastereomeric impurities in the final drug substance, which must be strictly controlled according to ICH guidelines [2].
| Evidence Dimension | Enantiomeric Purity Requirement |
|---|---|
| Target Compound Data | Required as a defined (S)-enantiomer for stereoselective synthesis [1]. |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer (CAS 74923-97-0) [2] |
| Quantified Difference | Not applicable (qualitative requirement for stereocontrol) |
| Conditions | Enantioselective synthesis of Landiolol, as described in EP2687521B1 [1]. |
Why This Matters
Ensures the production of the correct drug enantiomer with the desired pharmacological profile, avoiding the regulatory and safety risks associated with the presence of the opposite enantiomer.
- [1] EP2687521B1. Process for the enantioselective synthesis of landiolol. European Patent Office, 2015. View Source
- [2] ChemSrc. 74923-97-0_CAS号:74923-97-0_CAS No.:74923-97-0. Product Page, 2018. View Source
